3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a formyl group at the 3-position and a carboxylic acid group at the 5-position of the pyrrolo[2,3-B]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-B]pyridine core.
Introduction of the Formyl Group: The formyl group can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 3-Carboxy-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.
Reduction: 3-Hydroxymethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting fibroblast growth factor receptors (FGFRs) for cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving FGFR signaling.
Mechanism of Action
The mechanism of action of 3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activation of FGFR signaling pathways, which play a crucial role in cell proliferation, migration, and survival. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) and inhibit the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached to the ring.
Indole Derivatives: Indoles are structurally similar heterocycles that also exhibit significant biological activity.
Uniqueness
3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFR signaling pathways makes it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-4-6-3-11-8-7(6)1-5(2-10-8)9(13)14/h1-4H,(H,10,11)(H,13,14) |
InChI Key |
KMEGNXUKGNFBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)C(=O)O |
Origin of Product |
United States |
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